Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy-
Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy-
Brand Name:
Vulcanchem
CAS No.:
88162-10-1
VCID:
VC20843930
InChI:
InChI=1S/C16H20O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10-11,17H,2,7-9H2,1H3,(H,18,19)(H,20,21)
SMILES:
CCC(CC(CC(=O)O)O)COC(=O)C1=CC=CC=C1C(=O)O
Molecular Formula:
C16H20O7
Molecular Weight:
324.32 g/mol
Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy-
CAS No.: 88162-10-1
Cat. No.: VC20843930
Molecular Formula: C16H20O7
Molecular Weight: 324.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88162-10-1 |
|---|---|
| Molecular Formula | C16H20O7 |
| Molecular Weight | 324.32 g/mol |
| IUPAC Name | 2-(5-carboxy-2-ethyl-4-hydroxypentoxy)carbonylbenzoic acid |
| Standard InChI | InChI=1S/C16H20O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10-11,17H,2,7-9H2,1H3,(H,18,19)(H,20,21) |
| Standard InChI Key | KIPQYMROKVFIGZ-UHFFFAOYSA-N |
| SMILES | CCC(CC(CC(=O)O)O)COC(=O)C1=CC=CC=C1C(=O)O |
| Canonical SMILES | CCC(CC(CC(=O)O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator